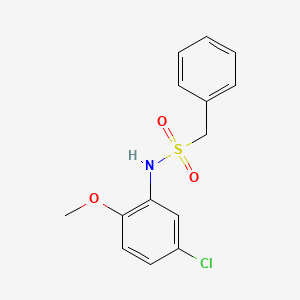
ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been investigated in detail.
Wirkmechanismus
The mechanism of action of ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate is not fully understood, but it is believed to involve the inhibition of key enzymes or pathways in the target organism. For example, this compound has been shown to inhibit the growth of cancer cells by inhibiting DNA synthesis and inducing apoptosis. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls or membranes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the target organism and the concentration of the compound used. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for the detection of metal ions. Additionally, this compound has been shown to have low toxicity in mammalian cells, making it a potentially safe and effective lead compound for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate in lab experiments is its potential as a lead compound for drug development. This compound has been shown to exhibit antitumor, antibacterial, and antifungal activities, and has low toxicity in mammalian cells, making it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays or experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate. One direction is the further development of this compound as a lead compound for drug development, particularly in the fields of cancer and infectious diseases. Another direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new drug targets or pathways. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions could be further explored, potentially leading to new applications in analytical chemistry or environmental monitoring.
Synthesemethoden
Ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate can be synthesized through various methods, including the Biginelli reaction, the Gewald reaction, and the Kabachnik-Fields reaction. The Biginelli reaction involves the condensation of an aldehyde, a beta-ketoester, and urea in the presence of a catalyst, while the Gewald reaction involves the condensation of an aldehyde, a thiocarbonyl compound, and ammonia in the presence of a catalyst. The Kabachnik-Fields reaction involves the condensation of an aldehyde, a beta-ketoester, and an amine in the presence of a catalyst. These methods have been used to synthesize this compound with varying yields and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-benzyl-5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor, antibacterial, and antifungal activities, and has been investigated as a potential lead compound for the development of new drugs. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
ethyl 3-(3-benzyl-5-fluoro-2,4-dioxopyrimidin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-2-23-14(20)8-9-18-11-13(17)15(21)19(16(18)22)10-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOWMEWUCFRDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)
![3-[5-(4-chlorophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5848745.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)


![4-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5848799.png)

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5848803.png)


